Cas no 184900-07-0 (1-Heptanol, 2-(phenylmethylene)-, (E)-)

184900-07-0 structure
상품 이름:1-Heptanol, 2-(phenylmethylene)-, (E)-
1-Heptanol, 2-(phenylmethylene)-, (E)- 화학적 및 물리적 성질
이름 및 식별자
-
- 1-Heptanol, 2-(phenylmethylene)-, (E)-
- 1-Heptanol, 2-(phenylmethylene)-, (2E)-
- (2E)-2-benzylideneheptan-1-ol
- alpha-Amylcinnamylalcohol 2000 microg/mL in Acetonitrile
- ALPHA-AMYLCINNAMYL ALCOHOL (USP-RS)
- ALPHA-AMYLCINNAMYL ALCOHOL [USP-RS]
- BRN 3127316
- 2-Pentyl-3-phenylprop-2-en-1-ol
- 101-85-9
- (E)-alpha-amylcinnamyl alcohol
- (2E)-2-(phenylmethylidene)heptan-1-ol
- EINECS 202-982-8
- alpha-Amylcinnamyl alcohol
- DKB52S61GU
- Tox21_202715
- UNII-DKB52S61GU
- DTXCID20809658
- DTXSID00859176
- AMYLCINNAMYL ALCOHOL [INCI]
- ?-Amylcinnamyl Alcohol
- 2-Pentyl-3-phenyl-2-propen-1-ol
- alpha -Amylcinnamyl alcohol
- DTXSID2049393
- 3-06-00-02542 (Beilstein Handbook Reference)
- CHEBI:191587
- FEMA No. 2065
- AI3-28807
- alpha-Amylcinnamic alcohol
- alpha-Amylcinnamyl alcohol, United States Pharmacopeia (USP) Reference Standard
- alpha-Amylcinnamyl alcohol, analytical standard
- .alpha.-Amylcinnamyl alcohol
- 2-(Phenylmethylene)-1-heptanol
- alpha-Amylcinnamyl alcohol, (E)-
- 1-HEPTANOL, 2-BENZYLIDENE-
- (2E)-2-Pentyl-3-phenyl-2-propen-1-ol
- 2-Amyl-3-phenyl-2-propen-1-ol
- amylcinnamyl alcohol
- .alpha.-Amylcinnamic alcohol
- ALPHA-AMYLCINNAMYLALCOHOL
- DB-234816
- 2-Benzylidene-1-heptanol
- 2-Pentylcinnamic alcohol
- UNII-6240Z8QTPR
- Q27263433
- SCHEMBL1171617
- (E)-2-benzylideneheptan-1-ol
- Buxinol
- AKOS024319237
- NS00007734
- .ALPHA.-AMYLCINNAMYL ALCOHOL, (E)-
- CAS-101-85-9
- 6240Z8QTPR
- 1-Heptanol, 2-(phenylmethylene)-
- NCGC00260263-01
- 184900-07-0
- Z235448622
-
- 인치: InChI=1S/C14H20O/c1-2-3-5-10-14(12-15)11-13-8-6-4-7-9-13/h4,6-9,11,15H,2-3,5,10,12H2,1H3/b14-11+
- InChIKey: LIPHCKNQPJXUQF-SDNWHVSQSA-N
계산된 속성
- 정밀분자량: 204.151415257Da
- 동위원소 질량: 204.151415257Da
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 1
- 중원자 수량: 15
- 회전 가능한 화학 키 수량: 6
- 복잡도: 178
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 1
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 20.2Ų
- 소수점 매개변수 계산 참조값(XlogP): 4.4
1-Heptanol, 2-(phenylmethylene)-, (E)- 관련 문헌
-
Vinicius M. Alves,Stephen J. Capuzzi,Eugene N. Muratov,Rodolpho C. Braga,Thomas E. Thornton,Denis Fourches,Judy Strickland,Nicole Kleinstreuer,Carolina H. Andrade,Alexander Tropsha Green Chem. 2016 18 6501
184900-07-0 (1-Heptanol, 2-(phenylmethylene)-, (E)-) 관련 제품
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 68551-17-7(Isoalkanes, C10-13)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
추천 공급업체
Changzhou Guanjia Chemical Co., Ltd
골드 회원
중국 공급자
대량

atkchemica
골드 회원
중국 공급자
시약

Amadis Chemical Company Limited
골드 회원
중국 공급자
시약

Shanghai Jinhuan Chemical CO., LTD.
골드 회원
중국 공급자
대량

Synrise Material Co. Ltd.
골드 회원
중국 공급자
대량
